molecular formula C21H17FN6O3 B2527918 N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-67-0

N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2527918
CAS No.: 852450-67-0
M. Wt: 420.404
InChI Key: ONTUQODCBOETGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 4-fluorophenyl group. A methylene bridge links the core to an acetamide moiety, which is further substituted with a 3-acetamidophenyl group.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c1-13(29)25-15-3-2-4-16(9-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-7-5-14(22)6-8-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTUQODCBOETGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl and acetamidophenyl substituents enhances its potential interactions with biological targets.

IUPAC Name

This compound

Molecular Formula

C₁₈H₁₈FN₅O₃

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling cascades.

Research indicates that compounds with similar structures often exhibit antitumor , anti-inflammatory , and antimicrobial properties.

Antitumor Activity

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess significant antitumor activity. For instance, a related compound demonstrated selective inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values in the low micromolar range.

Table 1: Summary of Antitumor Activity

CompoundCell LineIC₅₀ (µM)
Compound AMCF-75.2
Compound BA5496.8
This compoundTBD

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicate that it can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, suggesting potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

Concentration (µg/mL)NO Production (µg/mL)
015.0
1010.5
205.0
402.0

Antimicrobial Activity

Similar compounds have shown antimicrobial effects against various pathogens. In particular, derivatives have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds within the same class as this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with promising anticancer activity against various cell lines.
  • Anti-inflammatory Research : Research in Pharmaceutical Biology indicated that similar compounds effectively inhibited pro-inflammatory cytokines in animal models of arthritis.
  • Antimicrobial Efficacy : A review in Antibiotics discussed the broad-spectrum antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives, emphasizing their potential as new therapeutic agents.

Comparison with Similar Compounds

Comparison with Pyrazolo[3,4-d]pyrimidinone Derivatives

Structurally analogous compounds share the pyrazolo[3,4-d]pyrimidinone scaffold but differ in substituents, influencing physicochemical and pharmacological properties.

Table 1: Structural and Molecular Comparisons

Compound Name R1 (Pyrazole Substituent) R2 (Acetamide Substituent) Molecular Formula Molecular Weight Source (Evidence ID)
N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (Target) 4-fluorophenyl 3-acetamidophenyl C₂₁H₁₇FN₆O₃ 420.40 N/A (Hypothetical)
2-(4-fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide 1-phenyl 3-methyl-pyrazole C₂₄H₂₀FN₇O₂ 481.46
2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-(trifluoromethyl)phenyl)acetamide 4-fluorophenyl 2-(trifluoromethyl)phenyl C₂₁H₁₄F₄N₆O₂ 458.37
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 3-chlorophenyl 4-acetylphenyl C₂₂H₁₇ClN₆O₃ 454.86
2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 1-phenyl 3-methoxyphenoxy C₂₀H₁₇N₅O₄ 391.38
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2,4-dimethylphenyl 4-(trifluoromethyl)phenyl C₂₂H₁₈F₃N₅O₂ 441.40
Key Observations:

Substituent Effects on Bioactivity: Fluorine and chlorine atoms (e.g., 4-fluorophenyl in the target vs. 3-chlorophenyl in ) may enhance metabolic stability and binding affinity through hydrophobic interactions .

Core Modifications: Substitution at the pyrazole position (R1) with aromatic groups (e.g., phenyl in ) may stabilize the planar conformation of the pyrazolo-pyrimidinone core, critical for target engagement.

Comparison with Non-Pyrazolo[3,4-d]pyrimidinone Scaffolds

Table 2: Quinazolinone and Other Heterocyclic Analogs

Compound Class Core Structure Key Substituents Biological Activity Source (Evidence ID)
Quinazolinone derivatives Quinazolin-4-one N-phenylacetamide, chloro/methyl InhA inhibitors (anti-TB)
Chromen-4-one hybrids Pyrazolo-pyrimidinone + chromenone Dimethylamino, isopropoxy Not specified (patent example)
Pyrimido[4,5-d]pyrimidinones Pyrimido-pyrimidinone Methoxy-morpholino, acrylamide Kinase inhibitors (hypothetical)
Key Observations:
  • Scaffold Influence: Quinazolinones () exhibit anti-tubercular activity via InhA inhibition, suggesting that the pyrazolo-pyrimidinone core in the target compound may have divergent biological targets.

Q & A

Q. How to identify and characterize metabolites?

  • Workflow :
  • In Vitro Models : Incubate with hepatocytes (human/rat) and analyze via LC-QTOF-MS .
  • Fragmentation Patterns : MS/MS to detect hydroxylated (Δm/z +16) or glucuronidated (Δm/z +176) metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.